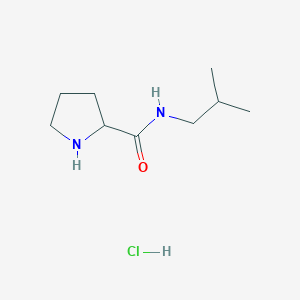

N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride

Description

Historical Context and Discovery

The development of this compound emerges from a rich historical background of pyrrolidine chemistry that spans several decades of intensive research. The pyrrolidine core skeleton has been recognized as a fundamental component in pharmacologically important agents since the early exploration of heterocyclic structures in medicinal chemistry. The systematic investigation of pyrrolidine derivatives gained significant momentum during the late twentieth and early twenty-first centuries, driven by the urgent need to discover novel therapeutic agents capable of circumventing the limitations of existing drugs, particularly in the context of emerging resistance mechanisms and side effect profiles.

The specific discovery and characterization of this compound can be traced to the broader research efforts focused on pyrrolidine carboxamides as potential bioactive compounds. The compound carries the Chemical Abstracts Service number 1236255-06-3 and the Molecular Design Limited number MFCD13562475, reflecting its formal recognition within the chemical literature. The historical development of this compound is intrinsically linked to the advancement of high-throughput screening methodologies and structure-based drug design approaches that have characterized modern pharmaceutical research.

During the early 2000s, researchers began to recognize the exceptional potential of pyrrolidine carboxamides as inhibitors of various biological targets. The discovery of pyrrolidine carboxamides as novel inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis represented a significant milestone in this field, demonstrating the versatility of the pyrrolidine scaffold in addressing critical health challenges. This breakthrough established pyrrolidine carboxamides as a validated chemical class worthy of extensive investigation and structural modification.

The synthetic accessibility and structural diversity offered by pyrrolidine carboxamides contributed significantly to their adoption in medicinal chemistry programs. The ability to introduce various substituents at multiple positions on the pyrrolidine ring, combined with the potential for carboxamide functionalization, provided researchers with a flexible platform for structure-activity relationship studies and lead optimization efforts.

Position in Pyrrolidine Carboxamide Chemical Class

This compound occupies a distinctive position within the pyrrolidine carboxamide chemical class, characterized by its specific substitution pattern and salt formation. The compound features an isobutyl group attached to the nitrogen atom of the carboxamide functionality, distinguishing it from other members of this chemical family such as N-methyl, N-butyl, or N-propyl derivatives. This structural variation is significant because it influences both the physicochemical properties of the compound and its potential biological activities.

The pyrrolidine carboxamide class encompasses a diverse array of compounds that share the common structural feature of a five-membered pyrrolidine ring bearing a carboxamide substituent. Within this class, compounds can be further categorized based on the nature of their nitrogen substitution patterns, stereochemical configurations, and additional functional group modifications. This compound belongs to the subclass of N-alkyl substituted pyrrolidine-2-carboxamides, where the carboxamide group is positioned at the 2-position of the pyrrolidine ring.

The following table summarizes key structural characteristics of this compound in comparison to related pyrrolidine carboxamide derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | N-Substituent | Salt Form |

|---|---|---|---|---|

| This compound | C₉H₁₉ClN₂O | 206.72 | Isobutyl | Hydrochloride |

| N-methyl-2-pyrrolidinecarboxamide | C₆H₁₂N₂O | 128.17 | Methyl | Free base |

| N-butyl-2-pyrrolidinecarboxamide | C₉H₁₈N₂O | 170.25 | Butyl | Free base |

| N-isopropyl-2-pyrrolidinecarboxamide | C₈H₁₆N₂O | 156.23 | Isopropyl | Free base |

The hydrochloride salt formation of N-Isobutyl-2-pyrrolidinecarboxamide represents an important aspect of its chemical identity, as salt formation frequently improves the solubility, stability, and handling characteristics of organic compounds. The presence of the hydrochloride counterion also influences the compound's behavior in aqueous environments and may affect its interaction with biological systems.

Recent research has demonstrated that pyrrolidine carboxamides exhibit remarkable versatility as scaffolds for the development of bioactive compounds. The class has been explored extensively for various therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibition activities. The structural diversity within this class allows for fine-tuning of pharmacological properties through systematic modification of substituents and stereochemical arrangements.

The emergence of pyrrolidine carboxamides as dual inhibitors has further enhanced their significance in drug discovery efforts. Recent investigations have identified pyrrolidine carboxamide derivatives capable of simultaneously targeting multiple biological pathways, such as epidermal growth factor receptor and cyclin-dependent kinase 2 inhibition. This dual-targeting capability represents a strategic advantage in addressing complex diseases that involve multiple pathogenic mechanisms.

General Significance in Chemical and Biochemical Research

The general significance of this compound in chemical and biochemical research extends far beyond its individual properties to encompass its contributions to fundamental understanding of structure-activity relationships and its potential applications across multiple research domains. The compound serves as both a research tool and a potential lead structure for the development of novel bioactive agents, reflecting the broader importance of pyrrolidine-based compounds in contemporary chemical biology.

In the context of enzyme inhibition research, pyrrolidine carboxamides have demonstrated exceptional potential as inhibitors of various target proteins. The discovery of pyrrolidine carboxamides as potent inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis established a precedent for the exploration of this chemical class in antimicrobial research. The lead compound in this series achieved an inhibition concentration of 62 nanomolar, representing a 160-fold improvement in potency through structure-based optimization approaches. These findings highlight the potential for systematic structural modification to enhance biological activity within the pyrrolidine carboxamide framework.

The stereochemical aspects of pyrrolidine carboxamides have emerged as a critical factor in their biological activity profiles. Research involving the resolution of racemic pyrrolidine carboxamide mixtures has revealed that biological activity is frequently associated with a single stereoisomer, emphasizing the importance of stereochemical considerations in drug design efforts. This finding has significant implications for the development of this compound and related compounds, as it suggests that careful attention to stereochemical purity may be essential for optimal biological performance.

Properties

IUPAC Name |

N-(2-methylpropyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-7(2)6-11-9(12)8-4-3-5-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMXEHQWWAIVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of isobutylamine with 2-pyrrolidinecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced equipment and techniques to control temperature, pressure, and other reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Scientific Research Applications

N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride has diverse applications across several fields:

Medicinal Chemistry

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown a significant reduction in these markers when treated with the compound (see Table 1) .

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

- Potential Anticancer Activity : Initial studies suggest that this compound may inhibit tumor growth in xenograft models, indicating its potential as an anticancer agent .

Pharmacology

- Targeting Mycobacterium tuberculosis : The compound has been identified as an inhibitor of InhA, an enzyme crucial for fatty acid biosynthesis in Mycobacterium tuberculosis. This inhibition suggests potential therapeutic applications for treating tuberculosis, particularly multidrug-resistant strains .

- The compound modulates the activity of specific enzymes and receptors, influencing cellular processes related to inflammation and pain management. Its exact molecular targets are still under investigation but may involve interactions with key enzymes .

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This finding positions the compound as a promising candidate for further anticancer research.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations have indicated that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during the assessment phase .

Mechanism of Action

The mechanism of action of N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride (inferred properties) with analogous compounds from the evidence:

Key Research Findings and Implications

The allyl group in N-Allyl-2-pyrrolidinecarboxamide HCl introduces a reactive double bond, making it suitable for click chemistry applications .

Pharmacological Relevance :

- The 4-iodophenyl analog () highlights how aromatic substituents can target specific receptors or enable imaging applications.

- Dimethyl substituents () may reduce metabolic stability due to steric effects, impacting drug half-life.

Stability and Solubility: Hydrochloride salts universally improve solubility in polar solvents (e.g., water, ethanol) across analogs . Methoxymethyl groups () enhance solubility compared to purely alkyl-substituted derivatives.

Biological Activity

N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound characterized by its unique pyrrolidine structure, which has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H18ClNO

- CAS Number : 1236255-06-3

The compound is synthesized through the reaction of isobutylamine with 2-pyrrolidinecarboxylic acid, often under controlled conditions to optimize yield and purity .

This compound is believed to modulate the activity of specific enzymes and receptors, influencing various biological processes. Research indicates that it may affect signaling pathways related to inflammation and pain management . The exact molecular targets are still under investigation, but initial studies suggest interactions with key enzymes involved in cellular processes.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Anti-inflammatory Effects

Studies have shown that this compound exhibits anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation. Its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

2. Analgesic Properties

Research indicates that this compound could act as an analgesic agent. It may alleviate pain through its interaction with pain signaling pathways, although detailed mechanisms remain to be elucidated .

3. Antimicrobial Activity

The compound has been explored for its potential as an antimicrobial agent. A study highlighted the effectiveness of pyrrolidine carboxamides in inhibiting the enzyme InhA from Mycobacterium tuberculosis, suggesting a role in combating tuberculosis . This positions this compound as a candidate for further development as an antitubercular drug.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Analgesic | Modulation of pain signaling pathways | |

| Antimicrobial | Inhibition of InhA enzyme in M. tuberculosis |

Case Study: Antimicrobial Properties

In a notable study, high-throughput screening identified a series of pyrrolidine carboxamides as potent inhibitors of InhA, with this compound showing significant promise. The lead compound demonstrated improved potency through structural optimization, indicating its potential as a novel antituberculosis agent .

Comparison with Similar Compounds

This compound shares structural similarities with other pyrrolidine derivatives, such as:

- N-Methyl-2-pyrrolidinecarboxamide

- N-Ethyl-2-pyrrolidinecarboxamide

These compounds exhibit varying biological activities; however, the unique isobutyl group in this compound imparts distinct properties that may enhance its therapeutic potential compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 2-pyrrolidinecarboxylic acid with isobutylamine in the presence of a coupling agent (e.g., HATU or DCC) under inert conditions, followed by hydrochloric acid salt formation. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (1.2:1 amine:acid) to minimize side products . Temperature control (0–5°C during coupling) improves yield. Post-synthesis, recrystallization using ethanol/water mixtures enhances purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve peaks. Key signals: pyrrolidine ring protons (δ 1.5–2.5 ppm) and isobutyl group (δ 0.8–1.2 ppm for methyl groups) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode confirms molecular ion peaks (e.g., [M+H]⁺).

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients assess purity (>98%) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow SDS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR data?

- Methodological Answer : Discrepancies often arise from undetected impurities (e.g., stereoisomers or hygroscopic residues). Use orthogonal methods:

- LC-MS : Combines separation with mass detection to identify low-abundance impurities .

- Karl Fischer Titration : Quantifies water content if hygroscopicity affects NMR results .

- Elemental Analysis : Validates elemental composition to confirm stoichiometry .

Q. What experimental designs are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Employ forced degradation studies:

- pH Stability : Prepare buffered solutions (pH 1–13) and incubate samples at 25°C/40°C. Monitor degradation via HPLC at 0, 1, 3, and 7 days. Acidic conditions may hydrolyze the amide bond, requiring neutralization before analysis .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Store samples at 40°C/75% RH for accelerated stability testing .

Q. How can researchers optimize enantiomeric purity in synthetic batches?

- Methodological Answer : Chiral resolution techniques include:

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to separate enantiomers.

- Circular Dichroism (CD) : Confirm enantiomeric excess by comparing CD spectra to reference standards .

- Asymmetric Synthesis : Introduce chiral catalysts (e.g., BINAP-metal complexes) during key reaction steps to favor desired stereochemistry .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility)?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (solvent polarity, cooling rate during crystallization) to identify critical factors.

- Particle Size Analysis : Use laser diffraction to ensure consistent particle distribution (<50 µm enhances solubility) .

- Salt Screening : Test alternative counterions (e.g., sulfate) if hydrochloride form shows inconsistent solubility .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting bioactivity data across cell-based assays?

- Methodological Answer :

- Assay Validation : Include positive controls (e.g., known kinase inhibitors) to confirm assay functionality.

- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to calculate accurate IC₅₀ values.

- Meta-Analysis : Compare data across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with pyrrolidine-binding pockets).

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.